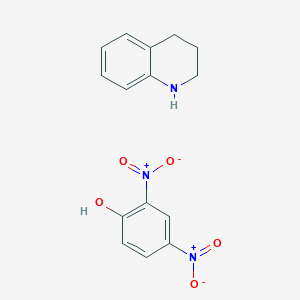

2,4-Dinitrophenol;1,2,3,4-tetrahydroquinoline

説明

2,4-Dinitrophenol: is an organic compound with the formula HOC₆H₃(NO₂)₂. It has been used in various industrial applications, including explosives manufacturing, pesticides, and herbicides . 1,2,3,4-Tetrahydroquinoline is a heterocyclic organic compound with the formula C₉H₁₁N. It is a semi-hydrogenated derivative of quinoline and is commonly used in medicinal chemistry .

特性

CAS番号 |

86434-16-4 |

|---|---|

分子式 |

C15H15N3O5 |

分子量 |

317.30 g/mol |

IUPAC名 |

2,4-dinitrophenol;1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C9H11N.C6H4N2O5/c1-2-6-9-8(4-1)5-3-7-10-9;9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-2,4,6,10H,3,5,7H2;1-3,9H |

InChIキー |

CZHNXXZQDWNZJC-UHFFFAOYSA-N |

正規SMILES |

C1CC2=CC=CC=C2NC1.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions:

Hydrolysis of 2,4-dinitrochlorobenzene: This method involves adding 2,4-dinitrochlorobenzene to a hydrolysis kettle with water and sodium hydroxide solution, heating to specific temperatures, and then acidifying to precipitate 2,4-dinitrophenol.

Nitration of Phenol: Phenol is nitrated using nitric acid in the presence of sulfuric acid, followed by crystallization and drying to obtain 2,4-dinitrophenol.

Industrial Production Methods:

- The industrial production of 2,4-dinitrophenol typically involves the nitration of phenol or benzene using nitric acid and sulfuric acid .

Synthetic Routes and Reaction Conditions:

Reduction of Quinoline: Quinoline is hydrogenated using heterogeneous catalysts such as platinum or nickel to produce 1,2,3,4-tetrahydroquinoline.

Cycloaddition Method: This involves the cyclization of phenylethylamine derivatives followed by decarboxylation.

Industrial Production Methods:

化学反応の分析

Types of Reactions:

Oxidation: 2,4-Dinitrophenol can undergo oxidation reactions to form various nitro derivatives.

Reduction: It can be reduced to form aminophenols.

Substitution: It can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Nitric acid, sulfuric acid.

Reduction: Hydrogen gas, metal catalysts.

Substitution: Strong bases, nucleophiles.

Major Products:

Types of Reactions:

Hydrogenation: Quinoline to 1,2,3,4-tetrahydroquinoline.

Oxidation: Can be oxidized to form nitrones.

Cyclization: Involves cyclization reactions to form various derivatives.

Common Reagents and Conditions:

Hydrogenation: Hydrogen gas, metal catalysts.

Oxidation: Hydrogen peroxide, selenium dioxide.

Cyclization: Acid catalysts, high temperatures.

Major Products:

科学的研究の応用

2,4-Dinitrophenol

Chemistry: : Used as a reagent in various chemical reactions . Biology : Studied for its effects on mitochondrial uncoupling and energy metabolism .

1,2,3,4-Tetrahydroquinoline

Chemistry: : Used as a building block in the synthesis of various heterocyclic compounds . Industry : Applied in the synthesis of fine chemicals and organic intermediates.

作用機序

2,4-Dinitrophenol

Mechanism: : Acts as a protonophore, shuttling protons across biological membranes and dissipating the proton gradient across the mitochondrial membrane . Molecular Targets : Mitochondrial membrane. Pathways Involved : Disrupts oxidative phosphorylation, leading to increased metabolic rate and heat production .

1,2,3,4-Tetrahydroquinoline

Mechanism: : Functions as a secondary amine with weakly basic properties, forming salts with strong acids . Molecular Targets : Various enzymes and receptors in the brain. Pathways Involved : Involved in neuroprotective pathways and antagonizes neurotoxic effects .

類似化合物との比較

2,4-Dinitrophenol

Similar Compounds: 2,4-dinitro-o-cresol, dinoseb, dinoterb.

Uniqueness: Strong mitochondrial uncoupling properties, used in weight loss and industrial applications.

1,2,3,4-Tetrahydroquinoline

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。